molecular formula C32H45N3O5 B12019641 2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate CAS No. 767339-16-2

2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate

Cat. No.: B12019641
CAS No.: 767339-16-2
M. Wt: 551.7 g/mol
InChI Key: VFDXNSRBXPVRAM-PPFNPFNJSA-N
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Description

2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate is a complex organic compound with a molecular formula of C32H45N3O5 It is a member of the carbohydrazonoyl family and is characterized by its unique structure, which includes a tetradecanoylamino group, an acetyl group, and a methylbenzoate moiety

Preparation Methods

The synthesis of 2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate involves several steps. The synthetic route typically starts with the preparation of the tetradecanoylamino group, followed by the introduction of the acetyl group and the carbohydrazonoyl moiety. The final step involves the esterification of the phenyl group with 4-methylbenzoic acid. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .

Scientific Research Applications

2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Meo-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate can be compared with other similar compounds, such as:

Properties

CAS No.

767339-16-2

Molecular Formula

C32H45N3O5

Molecular Weight

551.7 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C32H45N3O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-30(36)33-24-31(37)35-34-23-26-18-21-28(29(22-26)39-3)40-32(38)27-19-16-25(2)17-20-27/h16-23H,4-15,24H2,1-3H3,(H,33,36)(H,35,37)/b34-23+

InChI Key

VFDXNSRBXPVRAM-PPFNPFNJSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C)OC

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)C)OC

Origin of Product

United States

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